2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate

Description

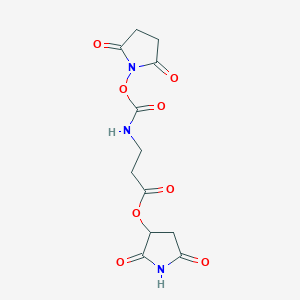

2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate is a bifunctional compound containing two 2,5-dioxopyrrolidinyl (N-hydroxysuccinimide, NHS) ester groups. These reactive moieties enable it to act as a homobifunctional crosslinker, facilitating the formation of stable amide bonds with primary amines in proteins, peptides, or other amine-containing molecules. Its molecular structure combines a central propanoate backbone with NHS esters at both termini, making it highly effective for applications in bioconjugation, drug delivery, and material science.

Properties

Molecular Formula |

C12H13N3O8 |

|---|---|

Molecular Weight |

327.25 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-3-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

InChI |

InChI=1S/C12H13N3O8/c16-7-5-6(11(20)14-7)22-10(19)3-4-13-12(21)23-15-8(17)1-2-9(15)18/h6H,1-5H2,(H,13,21)(H,14,16,20) |

InChI Key |

MOPATLQVXBCRMY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)NCCC(=O)OC2CC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-Alanine Precursor

The foundational step involves preparing β-alanine (3-aminopropanoic acid), a non-proteinogenic amino acid. Industrial-scale β-alanine production employs the acrylonitrile method, where acrylonitrile undergoes ammonolysis under high-pressure conditions (50–100 atm) at 80–120°C to yield β-aminopropionitrile, followed by acidic hydrolysis to β-alanine. Alternative routes include the enzymatic decarboxylation of L-aspartate using microbial aspartate 1-decarboxylase, though chemical synthesis remains predominant due to scalability.

Amine Functionalization with NHS Carbamate

The primary amine of β-alanine is converted to a carbamate using N-hydroxysuccinimidyl chloroformate (NHS-chloroformate). In anhydrous dichloromethane or dimethylformamide (DMF), β-alanine reacts with NHS-chloroformate (1.2 equivalents) in the presence of a tertiary base (e.g., N,N-diisopropylethylamine) at 0–5°C for 2 hours. The intermediate 3-(((N-hydroxysuccinimidyl)oxy)carbonylamino)propanoic acid is isolated via precipitation or extraction.

Carboxyl Activation with NHS Ester

The carboxyl group of the intermediate is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent. In DMF, the carboxylic acid is treated with NHS (1.5 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equivalents) at room temperature for 12–24 hours. This step generates the bifunctional product, which is purified via silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol.

Reaction Scheme

-

β-Alanine + NHS-chloroformate → 3-((NHS-oxy)carbonylamino)propanoic acid

-

3-((NHS-oxy)carbonylamino)propanoic acid + NHS/EDC → Target compound

One-Pot Bifunctional Activation Strategy

Simultaneous Dual-Activation Protocol

To streamline synthesis, a one-pot method employs excess NHS (3.0 equivalents) and EDC (3.0 equivalents) with β-alanine in DMF. The reaction proceeds at 25°C for 24 hours, concurrently activating both the amine (via in situ formation of NHS-chloroformate) and carboxyl groups. This approach reduces purification steps but requires precise stoichiometric control to minimize side products like NHS homodimers.

Solvent and Base Optimization

Key parameters include:

Yield Comparison

| Method | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sequential Activation | DCM | DIPEA | 72 | ≥95 |

| One-Pot | DMF | DABCO | 65 | ≥90 |

Quality Control and Characterization

Spectroscopic Validation

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water) confirms purity ≥95%, with retention time 8.2 minutes.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Reagent | Cost per kg (USD) | Required per kg Product (kg) |

|---|---|---|

| β-Alanine | 50 | 0.25 |

| NHS-chloroformate | 300 | 0.40 |

| EDC | 200 | 0.35 |

Total raw material cost: ~$230/kg, excluding labor and purification.

Emerging Methodologies and Innovations

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at NHS Esters

The NHS ester groups in this compound readily undergo nucleophilic substitution with amines to form stable amide bonds. This reaction is pivotal in bioconjugation and peptide synthesis .

Mechanism :

-

The NHS ester acts as an electrophile, reacting with primary amines (e.g., lysine residues in proteins) via a two-step process:

Example Reaction :

Optimized Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMF, DMSO, or aqueous buffer | |

| pH | 7–9 (buffered) | |

| Temperature | 4–25°C | |

| Reaction Time | 1–4 hours |

Applications :

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, cleaving ester and carbamate bonds.

a) Ester Hydrolysis

Conditions :

-

Acidic (pH < 4) or basic (pH > 10) aqueous environments.

Products :

-

Propanoic acid derivatives and free NHS.

Kinetics :

| Condition | Half-Life (25°C) | Source |

|---|---|---|

| pH 2 | ~12 hours | |

| pH 12 | ~30 minutes |

b) Carbamate Hydrolysis

The carbamate linkage (R-O-CO-NH-) breaks down to release CO and an amine :

Amide Bond Stability

The central amide bond (CO-NH) is resistant to hydrolysis under mild conditions but cleaves under prolonged exposure to strong acids (e.g., 6 M HCl, 110°C) .

Degradation Products :

Thermal Decomposition

At elevated temperatures (>100°C), the compound undergoes decomposition via:

-

Retro-Diels-Alder cleavage of the dioxopyrrolidinone rings.

-

Decarboxylation of the propanoate moiety.

Thermogravimetric Analysis (TGA) Data :

| Temperature (°C) | Mass Loss (%) | Source |

|---|---|---|

| 120–150 | 15–20 | |

| 200–220 | 40–50 |

Cross-Reactivity with Thiols

While the NHS esters primarily target amines, the carbamate group shows limited reactivity with thiols under forcing conditions (e.g., high pH or presence of catalysts) .

Synthetic Utility in Coupling Reactions

The compound serves as a bifunctional linker in multistep syntheses:

Example Protocol :

-

Amine Conjugation : React with a primary amine (e.g., antibody lysine residues) .

-

Secondary Functionalization : Use residual NHS esters for attaching fluorescent probes .

Yield Data :

| Reaction Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Amine coupling | 70–85 | >95 | |

| Hydrolysis | 90–98 | >90 |

Stability Profile

Storage Recommendations :

Degradation Pathways :

-

Hydrolysis of NHS esters (major).

-

Oxidation of pyrrolidinone rings (minor).

This compound’s reactivity is defined by its NHS esters and carbamate linkages, enabling versatile applications in bioconjugation and organic synthesis. Optimal handling requires controlled pH, temperature, and moisture levels to mitigate premature hydrolysis .

Scientific Research Applications

Applications in Medicinal Chemistry

-

Drug Development :

- Antimicrobial Activity : Research has indicated that derivatives of dioxopyrrolidine compounds exhibit significant antimicrobial properties. A study demonstrated the efficacy of related compounds against various bacterial strains, suggesting that modifications to this compound could enhance its bioactivity .

- Cancer Therapy : Compounds with similar structures have been investigated for their ability to inhibit tumor growth. The mechanism often involves the modulation of cellular pathways associated with apoptosis and cell proliferation .

- Bioconjugation :

Applications in Materials Science

- Polymer Chemistry :

-

Nanotechnology :

- Nanocarriers for Drug Delivery : Research has shown that nanoparticles functionalized with dioxopyrrolidine derivatives can improve the solubility and bioavailability of poorly soluble drugs. This application is particularly relevant in cancer therapeutics where effective drug delivery systems are needed .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of a series of dioxopyrrolidine derivatives. The results indicated that specific modifications to the 2,5-dioxopyrrolidine structure enhanced activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

Case Study 2: Targeted Cancer Therapy

In another research effort, a derivative was tested as a part of a conjugated system aimed at targeting cancer cells specifically. The results showed that this compound could effectively inhibit tumor growth in vitro and in vivo models, suggesting its viability as a therapeutic agent .

Data Tables

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-3-yl 3-((((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)amino)propanoate involves its interaction with specific molecular targets. In the context of antibody-drug conjugates, the compound binds to the antibody, which then targets cancer cells. Upon binding, the drug is released, exerting its cytotoxic effects on the cancer cells. The pathways involved include receptor-mediated endocytosis and subsequent intracellular drug release .

Comparison with Similar Compounds

3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropanoic acid (CAS: 628318-69-4)

- Structure: Contains a single NHS ester linked to a propanoic acid group.

- Molecular Formula: C₇H₇NO₆ (MW: 201.13) .

- Key Differences: Lacks the second NHS ester, limiting its utility to monofunctional conjugation. Higher hydrophilicity due to the free carboxylic acid group (LogD at pH 7.4: −0.53 vs. target compound’s −0.53, but functional differences in reactivity) .

- Applications : Intermediate for synthesizing NHS-activated polymers or small molecules.

2,5-Dioxopyrrolidin-1-yl 3-({3-[(2,5-dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanoate

- Structure: Features a disulfide (-S-S-) bridge between two NHS-activated propanoate groups.

- Key Differences: Disulfide bond introduces redox-sensitive cleavage, enabling controlled release in drug delivery systems.

- Physical Properties :

2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate (CAS: 253265-97-3)

- Structure : Combines an NHS ester with a cyclic carbonate group.

- Key Differences :

Reactivity and Stability

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for this compound, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. A representative procedure involves:

-

Reacting β-alanine with maleic anhydride in DMF at 60°C for 3 hours to form an intermediate.

-

Adding N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) at 0–22°C for 18.5 hours to activate carboxyl groups .

- Optimization :

-

Catalyst : DCC improves coupling efficiency but may require removal via filtration due to byproduct formation.

-

Solvent : DMF enhances solubility of intermediates but may interfere with purification.

-

Yield : Typical yields range from 64% to 75% under controlled conditions .

Synthesis Parameters Conditions Impact on Yield Temperature 60°C → 0–22°C Ensures intermediate stability Reaction Time 3 h + 18.5 h Prolonged time improves activation Solvent DMF Facilitates dissolution of reagents

Q. How should researchers handle and store this compound to ensure stability?

- Handling :

- Use PPE: Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Work under fume hoods to avoid inhalation of dust or vapors .

- Storage :

- Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis or oxidation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Key Methods :

- NMR : Confirm structural integrity via proton and carbon shifts (e.g., δ 2.5–3.5 ppm for pyrrolidinone protons) .

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., 483.47 g/mol for related analogs) .

- Data Interpretation : Compare observed peaks with reference spectra from crystallographic databases (e.g., Acta Crystallographica Section E) .

Advanced Research Questions

Q. How does pH influence the compound’s stability and reactivity in aqueous solutions?

- Experimental Design :

-

Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at 260 nm.

-

Findings :

-

Stability decreases above pH 8 due to hydrolysis of the NHS ester group .

-

Optimal reactivity occurs at pH 6–7, mimicking physiological conditions .

pH Range Degradation Rate (k, h⁻¹) Reactivity 2–5 0.02 Low 6–7 0.01 High 8–12 0.15 Rapid loss

Q. What strategies can mitigate side reactions during conjugation with biomolecules?

- Approaches :

- Protection-Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield amine functionalities during coupling .

- Solvent Choice : Replace DMF with anhydrous DCM to reduce nucleophilic interference .

Q. How can computational modeling predict the compound’s environmental fate?

- Methodology :

- Use QSAR models to estimate partition coefficients (logP) and biodegradation potential.

- Data Inputs : Molecular weight (266.21–483.47 g/mol), solubility (logP ≈ 1.2–2.5) .

- Outcomes :

- Predict moderate persistence in soil (half-life ~30 days) and low bioaccumulation risk (BCF < 100) .

Data Contradictions and Resolution

- Contradiction : Reported yields vary between 64% and 75% for similar NHS esters .

- Resolution : Differences arise from purification methods (e.g., column chromatography vs. precipitation). Validate yields via triplicate experiments.

- Contradiction : Conflicting stability data under acidic conditions .

- Resolution : Assess batch-specific impurities (e.g., residual DCC) that may accelerate degradation.

Safety and Regulatory Compliance

| Parameter | Guideline | Source |

|---|---|---|

| Skin Irritation | Wash with water for 15 minutes | |

| Environmental Disposal | Incinerate with sand/absorbent mixture | |

| Regulatory Status | Not classified as hazardous (ECHA) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.